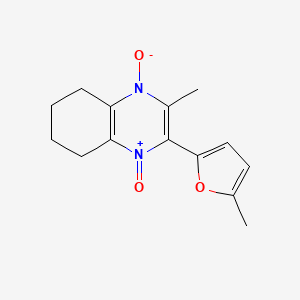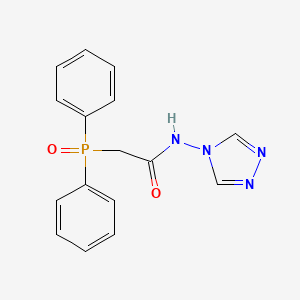![molecular formula C17H18N2O2S B5829042 N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B5829042.png)
N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide is an organic compound with the molecular formula C16H16N2O2S It is a member of the carbamothioylbenzamide family, characterized by the presence of a carbamothioyl group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide typically involves the reaction of 4-ethoxyaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiophosgene to introduce the carbamothioyl group. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a probe for studying biological processes involving thiol groups.
Medicine: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The carbamothioyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, depending on the specific target.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-ethoxyphenyl)carbamothioyl]benzamide
- N-{[(4-ethoxyphenyl)carbamothioyl]amino}butanamide
Uniqueness
N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide is unique due to the presence of both the ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Propiedades
IUPAC Name |
N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-3-21-15-9-7-14(8-10-15)18-17(22)19-16(20)13-6-4-5-12(2)11-13/h4-11H,3H2,1-2H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPHLJSGGSXOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B5828972.png)

![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B5828987.png)
![2-{[(2,6-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5829005.png)
![1-(4-{[(4-methylphenyl)thio]methyl}benzoyl)pyrrolidine](/img/structure/B5829012.png)

![7-(4-methylphenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium](/img/structure/B5829015.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5829023.png)
![1-(4-methoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B5829028.png)


![(2E)-3-(furan-2-yl)-N-[(6-methylpyridin-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B5829059.png)

